BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: ATTO 425 Maleimide in
Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used
to visualize and map the genetic material in a cell, including specific genes or portions of
genes.[1][2][3] This technique has broad applications in research, diagnostics, and drug
development. The choice of fluorescent dye is critical for the sensitivity and specificity of FISH
assays. ATTO dyes are a class of patented fluorescent markers known for their strong
absorption, high photostability, and high fluorescence quantum yield, making them excellent
candidates for demanding applications like FISH.[4]

This document provides detailed application notes and protocols for the use of ATTO 425
maleimide in FISH. ATTO 425 is a coumarin-based dye that fluoresces in the blue region of
the visible spectrum.[5][6] Its maleimide derivative is specifically designed for the covalent
labeling of thiol-containing molecules, such as thiol-modified oligonucleotides used as FISH
probes.[7][8][9]

Key Features of ATTO 425
ATTO 425 offers several advantages for FISH applications:

¢ High Fluorescence Quantum Yield: A high quantum yield of 90% ensures bright signals and
high sensitivity.[6][7][10]
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o Large Stokes Shift: A significant separation between the absorption and emission maxima
(439 nm and 485 nm, respectively) minimizes self-quenching and simplifies fluorescence
detection.[5][6][7][10]

o Good Photostability: ATTO 425 exhibits good resistance to photobleaching, allowing for
longer exposure times and more robust imaging.[6][7]

» Moderate Hydrophilicity: This property helps to reduce non-specific binding of the probe to
cellular components.[5][7][10]

o Specific Labeling Chemistry: The maleimide group provides a highly selective method for
labeling thiol-modified oligonucleotides.[7][8][9]

Data Presentation
Table 1: Spectroscopic and Physical Properties of ATTO

Property Value Reference
Excitation Maximum (Aabs) 439 nm [61[71[10]
Emission Maximum (Afl) 485 nm [6][7]
Molar Extinction Coefficient

45x10*M-tcmt [61[7]
(emax)
Fluorescence Quantum Yield

90% [6][7][10]
(nfl)
Fluorescence Lifetime (tfl) 3.6 ns [71[10]
Molecular Weight (MW) 524 g/mol [7]
Stokes Shift 46 nm [5]

Table 2: Recommended Filter Sets for ATTO 425
Visualization
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Filter Set Component Wavelength Range
Excitation Filter 430/20 nm

Dichroic Mirror 455 nm

Emission Filter 480/40 nm

Note: Optimal filter sets may vary depending on the specific microscope and imaging system.

Experimental Protocols

Protocol 1: Labeling of Thiol-Modified Oligonucleotide
Probes with ATTO 425 Maleimide

This protocol describes the covalent attachment of ATTO 425 maleimide to a thiol-modified
oligonucleotide probe.

Materials:

Thiol-modified oligonucleotide probe (with a 3' or 5' thiol modifier)

ATTO 425 maleimide (dissolved in anhydrous DMSO at 10 mg/mL)

1 M Sodium phosphate buffer (pH 7.0)

Nuclease-free water

Size-exclusion chromatography column (e.g., Sephadex G-25)

Spectrophotometer or NanoDrop
Procedure:

» Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in 100 pL of 100 mM
sodium phosphate buffer (pH 7.0).

» Reduction of Disulfide Bonds (Optional but Recommended): If the oligonucleotide has
formed disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP for
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1 hour at room temperature. Remove the reducing agent by ethanol precipitation or using a
desalting column.

o Labeling Reaction: Add a 10- to 20-fold molar excess of the ATTO 425 maleimide solution to
the oligonucleotide solution.

 Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C
in the dark.

 Purification of the Labeled Probe: Separate the labeled oligonucleotide from unreacted dye
using a size-exclusion chromatography column (e.g., Sephadex G-25) or via ethanol
precipitation.

e Quantification and Quality Control:

o Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 439
nm (for ATTO 425).

o Calculate the concentration of the oligonucleotide and the dye.

o Determine the degree of labeling (DOL), which is the molar ratio of the dye to the
oligonucleotide. An optimal DOL for FISH probes is typically between 1 and 3.

Protocol 2: Fluorescence In Situ Hybridization (FISH)
using an ATTO 425-Labeled Probe

This protocol provides a general workflow for performing FISH on adherent cells.

Materials:

ATTO 425-labeled oligonucleotide probe

Cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS
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e Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

e Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
o Wash buffers (e.g., 2x SSC, 0.1x SSC)

o DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

e Antifade mounting medium

e Fluorescence microscope

Procedure:

Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room

temperature.

o Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with
permeabilization buffer for 10 minutes at room temperature.

o Pre-hybridization: Wash the cells twice with 2x SSC.
» Hybridization:

o Dilute the ATTO 425-labeled probe in hybridization buffer to the desired final concentration
(typically 1-10 ng/uL).

o Denature the probe and cellular DNA by heating the coverslips with the hybridization
mixture at 75°C for 5-10 minutes.

o Incubate the coverslips in a humidified chamber at 37°C overnight for hybridization.
e Washing:

o Wash the coverslips three times for 5 minutes each in 2x SSC at 42°C.

o Wash once for 5 minutes in 0.1x SSC at 42°C.

o Wash once for 5 minutes in 2x SSC at room temperature.
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» Counterstaining: Stain the cell nuclei with DAPI for 5 minutes at room temperature.

e Mounting: Wash the coverslips briefly in PBS and then mount them onto microscope slides
using an antifade mounting medium.

e Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with
appropriate filter sets for ATTO 425 and DAPI.

Visualizations
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Caption: Experimental workflow for FISH using ATTO 425 maleimide.
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Caption: Detection of a specific mMRNA transcript using an ATTO 425-labeled FISH probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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